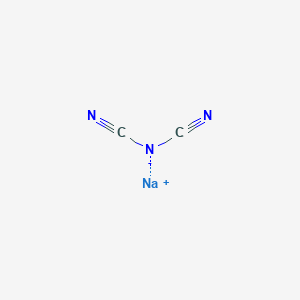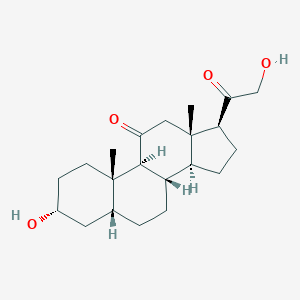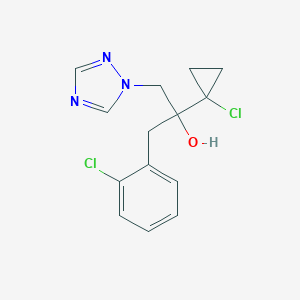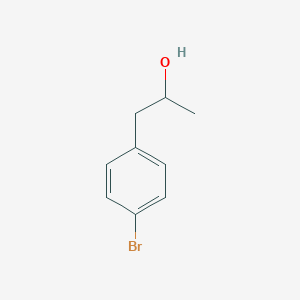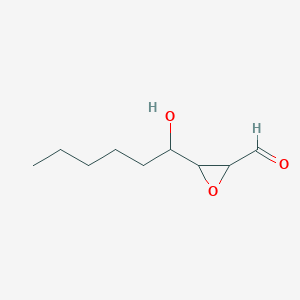
2,3-Epoxy-4-hydroxynonanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Epoxy-4-hydroxynonanal (EHNA) is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. EHNA is a potent inhibitor of the enzyme adenosine deaminase (ADA), which plays a crucial role in purine metabolism. ADA is responsible for the breakdown of adenosine to inosine, a process that is essential for the regulation of cellular adenosine levels. EHNA has been shown to modulate the activity of ADA, leading to a range of biological effects that have been studied in detail.
Mecanismo De Acción
2,3-Epoxy-4-hydroxynonanal exerts its biological effects by inhibiting the activity of ADA, an enzyme that plays a crucial role in purine metabolism. ADA is responsible for the breakdown of adenosine to inosine, a process that is essential for the regulation of cellular adenosine levels. 2,3-Epoxy-4-hydroxynonanal has been shown to modulate the activity of ADA by binding to the enzyme's active site, leading to a range of biological effects.
Efectos Bioquímicos Y Fisiológicos
2,3-Epoxy-4-hydroxynonanal has been shown to have a range of biochemical and physiological effects. In addition to its effects on cancer cells, inflammation, and cardiovascular diseases, 2,3-Epoxy-4-hydroxynonanal has also been shown to modulate the activity of the immune system. 2,3-Epoxy-4-hydroxynonanal has been shown to inhibit the production of cytokines by T cells, suggesting that it may have potential as an immunomodulatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Epoxy-4-hydroxynonanal has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2,3-Epoxy-4-hydroxynonanal has also been extensively studied, and its effects have been well characterized. However, 2,3-Epoxy-4-hydroxynonanal also has some limitations. It is a potent inhibitor of ADA, which may limit its use in experiments that require the activity of this enzyme. In addition, 2,3-Epoxy-4-hydroxynonanal may have off-target effects that need to be carefully considered when designing experiments.
Direcciones Futuras
2,3-Epoxy-4-hydroxynonanal has several potential future directions for research. One area of interest is the development of 2,3-Epoxy-4-hydroxynonanal analogs that may have improved efficacy or reduced off-target effects. Another area of interest is the use of 2,3-Epoxy-4-hydroxynonanal in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, the potential use of 2,3-Epoxy-4-hydroxynonanal as a diagnostic tool for diseases that involve the dysregulation of ADA activity is an area of ongoing research.
Métodos De Síntesis
2,3-Epoxy-4-hydroxynonanal can be synthesized using a variety of methods, including the reaction of 4-hydroxynonanal with epichlorohydrin in the presence of a base. The resulting product can be purified using column chromatography to obtain pure 2,3-Epoxy-4-hydroxynonanal. Other methods for the synthesis of 2,3-Epoxy-4-hydroxynonanal have also been reported in the literature.
Aplicaciones Científicas De Investigación
2,3-Epoxy-4-hydroxynonanal has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. 2,3-Epoxy-4-hydroxynonanal has been shown to inhibit the growth of cancer cells by modulating the activity of ADA. In addition, 2,3-Epoxy-4-hydroxynonanal has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent. 2,3-Epoxy-4-hydroxynonanal has also been shown to have a range of cardiovascular effects, including the modulation of vascular smooth muscle tone and the inhibition of platelet aggregation.
Propiedades
Número CAS |
118354-84-0 |
|---|---|
Nombre del producto |
2,3-Epoxy-4-hydroxynonanal |
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
3-(1-hydroxyhexyl)oxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-7(11)9-8(6-10)12-9/h6-9,11H,2-5H2,1H3 |
Clave InChI |
RWEZZEBPLLEJBN-UHFFFAOYSA-N |
SMILES |
CCCCCC(C1C(O1)C=O)O |
SMILES canónico |
CCCCCC(C1C(O1)C=O)O |
Sinónimos |
2,3-epoxy-4-hydroxynonanal 2,3-epoxy-4-hydroxynonanal, (2alpha,3beta(R*)), (+-)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



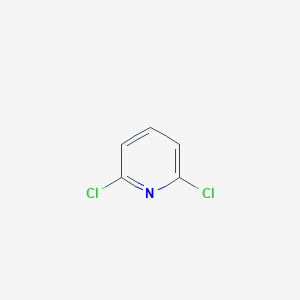
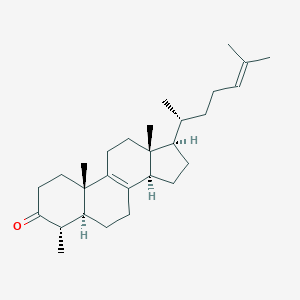
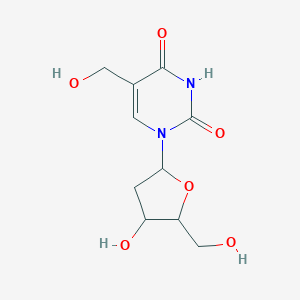
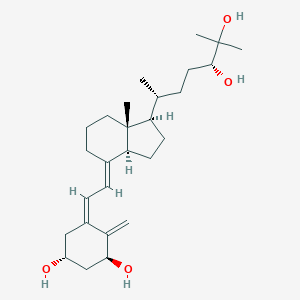
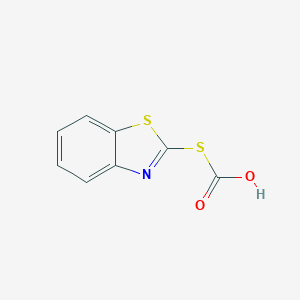
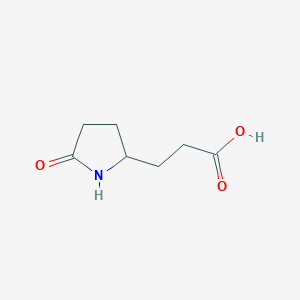
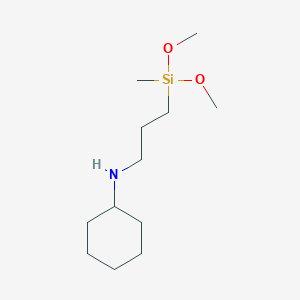
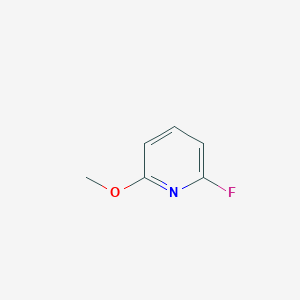
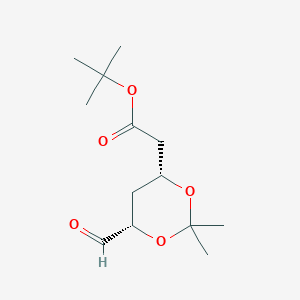
![N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B45672.png)
